Silibinin

Description

This compound is the major active constituent of silymarin, a standardized extract of the milk thistle seeds, containing a mixture of flavonolignans consisting of this compound, isothis compound, silicristin, silidianin and others. This compound is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio. Both in vitro and animal research suggest that this compound has hepatoprotective (antihepatotoxic) properties that protect liver cells against toxins. This compound has also demonstrated in vitro anti-cancer effects against human prostate adenocarcinoma cells, estrogen-dependent and -independent human breast carcinoma cells, human ectocervical carcinoma cells, human colon cancer cells, and both small and nonsmall human lung carcinoma cells.

This compound is a natural product found in Silybum marianum, Asteraceae, and other organisms with data available.

The major active component of silymarin flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum; it is used in the treatment of HEPATITIS; LIVER CIRRHOSIS; and CHEMICAL AND DRUG INDUCED LIVER INJURY, and has antineoplastic activity; silybins A and B are diastereomers.

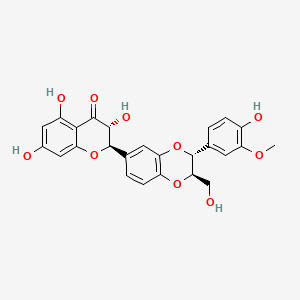

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-HKTJVKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026018 | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |

| Record name | Silybin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silibinin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silibinin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silybin (mixture of Silybin A and Silybin B) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILIBININ A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Silibinin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Silibinin, the primary active constituent of silymarin extracted from the milk thistle (Silybum marianum), is a flavonolignan with well-documented hepatoprotective effects. Its therapeutic potential extends to a range of pathologies, underpinned by its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth examination of the molecular mechanisms driving these properties. This compound exerts its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes. Its anti-inflammatory actions are primarily mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to reduced production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This document consolidates quantitative data, details key experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in the field.

Antioxidant Properties of this compound

This compound's antioxidant capacity is multifaceted, involving both direct chemical interactions with free radicals and indirect effects through the modulation of cellular antioxidant defense systems.

Direct Radical Scavenging Activity

This compound is an effective scavenger of various reactive oxygen species.[1][2] It can rapidly react with and neutralize highly reactive hydroxyl radicals (HO•) at a near diffusion-controlled rate (K = (1.0-1.2) x 10¹⁰ M⁻¹s⁻¹) and is a potent scavenger of hypochlorous acid (HOCl).[3] While it is not a strong scavenger of superoxide anions (O₂⁻) or hydrogen peroxide (H₂O₂), its ability to inhibit lipid peroxidation protects cellular membranes from oxidative damage.[1][3] This direct antioxidant action is a key component of its cytoprotective effects.

Activation of the Nrf2-ARE Signaling Pathway

A primary mechanism of this compound's indirect antioxidant effect is the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is proposed to disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, enhancing the transcription of numerous Phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). This action boosts the cell's intrinsic capacity to neutralize oxidative stress.

Quantitative Data: Antioxidant Activity

| Assay Type | This compound/Silymarin Component | EC₅₀ / Activity | Model System | Reference |

| DPPH Radical Scavenging | Taxifolin (Silymarin Component) | 32 µM | Chemical Assay | |

| DPPH Radical Scavenging | Silybin A | 115 µM | Chemical Assay | |

| DPPH Radical Scavenging | Silybin B | 125 µM | Chemical Assay | |

| Lipid Peroxidation Inhibition | Silymarin | 82.7% inhibition at 30 µg/mL | Linoleic Acid Emulsion | |

| Hydroxyl Radical (HO•) Scavenging | This compound Dihemisuccinate | K = (1.0-1.2) x 10¹⁰ M⁻¹s⁻¹ | Free Solution | |

| Oxygen Radical Antioxidant Capacity (ORAC) | Taxifolin (Silymarin Component) | 2.43 Trolox Equivalents | Chemical Assay |

Experimental Protocols: Antioxidant Capacity Assays

1.4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare a series of dilutions of this compound and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent.

-

Reaction Mixture : In a 96-well microplate, add a small volume of the this compound dilution or standard (e.g., 50 µL) to the DPPH working solution (e.g., 150 µL). A blank well should contain only the solvent and DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for approximately 30 minutes.

-

Measurement : Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader. The reduction in absorbance (decolorization from purple to yellow) is proportional to the radical scavenging activity.

-

Calculation : Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

1.4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).

-

Reagent Preparation : Generate the ABTS•⁺ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution : Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction Mixture : Add a small volume of the this compound sample or standard to the ABTS•⁺ working solution.

-

Incubation : Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of scavenging activity similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Properties of this compound

This compound exerts potent anti-inflammatory effects by intervening in key signaling cascades that regulate the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate into the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8), adhesion molecules, and enzymes like COX-2 and iNOS.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks NF-κB's nuclear translocation and its transcriptional activity, thereby suppressing the inflammatory response.

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK), are crucial signaling molecules that regulate cellular responses to external stimuli, including inflammation. Inflammatory triggers like LPS can activate these pathways, leading to the phosphorylation of transcription factors (e.g., AP-1) that, often in concert with NF-κB, drive the expression of inflammatory genes.

This compound has been demonstrated to inhibit the phosphorylation of key MAPK members, particularly p38 and ERK1/2, in various cell types. By blocking the activation of these kinases, this compound disrupts the downstream signaling events that contribute to the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

As a downstream consequence of its effects on NF-κB and MAPK signaling, this compound effectively reduces the expression and/or production of key pro-inflammatory mediators. This includes:

-

Cytokines : Significant reduction in TNF-α, IL-1β, IL-6, and IL-8 levels in various models of inflammation.

-

Enzymes : Downregulation of COX-2 and iNOS expression, which are responsible for producing prostaglandins and nitric oxide, respectively, two potent inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Target/Assay | Effect of this compound | Concentration | Model System | Reference |

| TNF-α Production | Inhibition | 10 µM & 50 µM | LPS-stimulated equine PBMCs | |

| IL-1β Production | Inhibition | 10 µM & 50 µM | LPS-stimulated equine PBMCs | |

| IL-6 Production | Inhibition | 10 µM & 50 µM | LPS-stimulated equine PBMCs | |

| IL-8 Production | Inhibition | 10 µM & 50 µM | LPS-stimulated equine PBMCs | |

| IL-6 Levels | Significant decrease | 40 µM | LPS-stimulated human PDLs | |

| TNF-α Levels | Significant decrease | 40 µM | LPS-stimulated human PDLs | |

| iNOS Expression | Inhibition | 1, 10, 50 µM | IL-1β-stimulated human OA chondrocytes | |

| COX-2 Expression | Inhibition | 10, 50 µM | IL-1β-stimulated human OA chondrocytes | |

| p-p38 Expression | 7.8% reduction | - | LPS-stimulated RAW264.7 cells |

Experimental Protocols: Anti-inflammatory Assays

2.5.1 In Vitro LPS-Induced Inflammation Model This protocol outlines a general workflow for studying the anti-inflammatory effects of this compound in macrophage-like cells (e.g., RAW264.7) or peripheral blood mononuclear cells (PBMCs).

2.5.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement ELISA is a standard method for quantifying cytokine levels (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Plate Coating : Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α monoclonal antibody) diluted in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5). Incubate overnight at 4°C.

-

Washing & Blocking : Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation : After another wash step, add standards (known concentrations of the cytokine) and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody : Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate : Wash the plate and add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes in the dark.

-

Substrate Addition : Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

-

Reaction Stop & Measurement : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Measure the optical density at 450 nm using a microplate reader.

-

Quantification : Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of the cytokine in the experimental samples.

2.5.3 Western Blot for Signaling Protein Analysis Western blotting is used to detect the expression and phosphorylation status of key signaling proteins (e.g., p-IκBα, p-p38, iNOS, COX-2).

-

Cell Lysis : After treatment, wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-p38) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection : After a final wash, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

Conclusion

This compound demonstrates robust antioxidant and anti-inflammatory properties through a multi-pronged molecular mechanism. It directly neutralizes harmful reactive oxygen species and enhances the body's own antioxidant defenses by activating the Nrf2 signaling pathway. Concurrently, it potently suppresses inflammatory responses by inhibiting the canonical NF-κB and MAPK signaling cascades, thereby reducing the expression of a wide array of pro-inflammatory mediators. The data and protocols summarized in this guide underscore this compound's potential as a multi-target therapeutic agent for diseases with an underlying oxidative stress and inflammatory etiology. This comprehensive overview serves as a foundational resource for further research and development of this compound-based therapeutics.

References

- 1. Free radical scavenging activity of this compound in nitrite-induced hemoglobin oxidation and membrane fragility models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Scavenging of reactive oxygen species by this compound dihemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

Silibinin's Impact on Apoptosis and Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silibinin, a flavonoid derived from milk thistle, has garnered significant attention for its potential as an anti-cancer agent. Its multifaceted mechanism of action involves the induction of apoptosis and the dysregulation of the cell cycle in various cancer cell types. This technical guide provides an in-depth analysis of the molecular pathways affected by this compound, presents quantitative data on its effects, and offers detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound's anti-neoplastic properties are attributed to its ability to modulate a variety of signaling pathways that are often dysregulated in cancer. By inducing programmed cell death (apoptosis) and causing cell cycle arrest, this compound effectively inhibits tumor growth and proliferation. This guide will explore the intricate molecular mechanisms underlying these effects.

This compound's Effects on Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This compound has been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of this pathway. Specifically, it downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[2][3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. This compound can enhance the expression of death receptors like DR4 and DR5 on the cell surface. This increased expression sensitizes cancer cells to apoptosis-inducing ligands such as TRAIL. The binding of these ligands to their receptors leads to the recruitment of adaptor proteins and the activation of initiator caspase-8 and caspase-10. These caspases can then directly activate effector caspases or cleave Bid to truncated Bid (tBid), which links the extrinsic and intrinsic pathways.

Signaling Pathway Visualization

Quantitative Data on Apoptosis

| Cell Line | Concentration (µM) | Duration (h) | Parameter | Result | Reference |

| AsPC-1 | 100 | 24 | Apoptotic Cells (%) | 13.24 | |

| AsPC-1 | 100 | 48 | Apoptotic Cells (%) | 25.02 | |

| BxPC-3 | 100 | 48 | Apoptotic Cells (%) | 18.14 | |

| Panc-1 | 100 | 48 | Apoptotic Cells (%) | 15.09 | |

| TCC-SUP | 200 | 72 | Apoptotic Cells (%) | ~18 | |

| HT-29 | 100 µg/ml | 48 | Apoptotic Cells (%) | up to 15 | |

| MDA-MB-231 | 30 (in combination) | 48 | Bax (fold change) | 2.96 | |

| MDA-MB-231 | 30 (in combination) | 48 | Bcl-2 (fold change) | -2.0 | |

| MDA-MB-231 | 30 (in combination) | 48 | Caspase-3 (fold change) | 3.46 | |

| Hep-55.1C | 150 µg/ml | 72 | Caspase-3 Activity (fold increase) | ~3.5 | |

| Hep-55.1C | 150 µg/ml | 72 | Caspase-8 Activity (fold increase) | ~2.5 |

This compound's Effects on Cell Cycle Regulation

This compound is known to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, by modulating the expression and activity of key cell cycle regulatory proteins.

G0/G1 Phase Arrest

This compound induces G0/G1 arrest by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21/Cip1 and p27/Kip1. These CDKIs bind to and inhibit the activity of cyclin-CDK complexes, specifically CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition. Furthermore, this compound has been observed to decrease the protein levels of G1 cyclins, including cyclin D1 and cyclin E. The inhibition of CDK activity leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and thereby halting cell cycle progression.

G2/M Phase Arrest

In some cell lines, this compound can also induce a G2/M phase arrest. This is often associated with the downregulation of key G2/M transition proteins such as Cdc25C, Cdc2/p34, and cyclin B1.

Signaling Pathway Visualization

References

- 1. This compound Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Silibinin's Molecular Targets in Liver Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), has a long history of use in traditional medicine for liver ailments. In recent years, extensive research has elucidated its molecular mechanisms of action, revealing a multi-targeted approach to mitigating liver pathology. This technical guide provides a comprehensive overview of the molecular targets of this compound in various liver diseases, including hepatocellular carcinoma (HCC), liver fibrosis, and non-alcoholic fatty liver disease (NAFLD). The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of liver disease and the therapeutic potential of natural compounds.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various molecular targets in liver disease, compiled from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Human Liver Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Effect | Reference |

| HepG2 | 58.46 | IC50 (Hypoxia) | [1] |

| 12.5 - 200 | Dose-dependent inhibition of cell viability | [2] | |

| 50, 75 | Increased percentage of apoptotic cells | [2] | |

| Hep3B | 75.13 | IC50 (Hypoxia) | [1] |

| HuH7 | IC25, IC50 | Reduced cell growth | [3] |

| PLC/PRF/5 | IC25, IC50 (of HuH7) | Reduced cell growth | |

| DU145 (Prostate Cancer, for comparison) | 1.37 ± 0.140 (Compound 15 derivative) | IC50 | |

| LIXC-002 (Liver Cancer) | 7.19 ± 0.940 (Compound 15 derivative) | IC50 |

Table 2: In Vivo Efficacy and Dosing of this compound in Animal Models of Liver Disease

| Animal Model | Liver Disease | This compound Dosage | Treatment Duration | Key Findings | Reference |

| Nude Mice with HuH7 Xenografts | Hepatocellular Carcinoma | 80 mg/kg/day, 160 mg/kg/day | - | Dose-dependent reduction in tumor volume (48% and 85% respectively) | |

| Orthotopic Hepatocarcinoma Model (Mice) | Hepatocellular Carcinoma | 700 mg/kg/day (oral) | 4 weeks | Significant reduction of tumor growth | |

| High-Fat Diet-Induced NAFLD (Mice) | Non-alcoholic Fatty Liver Disease | 50 or 100 mg/kg/day (gavage) | 4 weeks | Improved hepatic lipid accumulation | |

| Methionine-Choline Deficient (MCD) Diet (Mice) | Non-alcoholic Steatohepatitis (NASH) | 10 and 20 mg/kg BW (gavage) | 6 weeks | Prevented the decrease of hepatic index | |

| MCD Diet-Induced NASH (Mice) | Non-alcoholic Steatohepatitis (NASH) | 20 mg/kg/day (gavage) | 8 weeks | Decreased levels of serum ALT, liver TG and MDA |

Table 3: Modulation of Key Signaling Molecules by this compound

| Signaling Pathway | Target Molecule | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |

| NF-κB | Nuclear NF-κB p50 and p65 | db/db mice with MCD diet | - | Decreased binding activity | |

| TGF-β/Smad | COL1A1 and COL3A1 mRNA | TGF-β1-treated human dermal fibroblasts | 100 µM, 200 µM | Dose-dependent reduction | |

| STAT3 | Phospho-STAT3 (Tyr705 and Ser727) | DU145 cells | 50 - 200 µM | Concentration-dependent reduction | |

| PI3K/Akt | p-Akt | HuH7 cells | IC50 | Decreased expression | |

| IRS-1/PI3K/Akt | High-fat diet-fed rats | - | Restoration of the pathway | ||

| Apoptosis | Caspase-3 and -8 | Hep-55.1C cells | - | Activation | |

| Cleaved Caspase-3 and PARP | DU145 cells | - | Increased levels | ||

| Angiogenesis/Metastasis | MMP-2 | HuH7 cells | IC50 | Decreased expression | |

| MMP-7 and MMP-9 | Orthotopic hepatocarcinoma model (mice) | 700 mg/kg/day | Down-regulation |

Key Signaling Pathways Targeted by this compound

This compound exerts its hepatoprotective effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in liver disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, a key driver of liver damage in conditions like NAFLD and alcoholic liver disease. This compound has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway plays a central role in liver fibrosis by promoting the activation of hepatic stellate cells (HSCs) and the excessive deposition of extracellular matrix (ECM) proteins, such as collagen. This compound has been demonstrated to interfere with this pathway, thereby exerting its anti-fibrotic effects.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a direct inhibitor of STAT3, targeting its phosphorylation and nuclear translocation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on liver cells and in animal models of liver disease.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of liver cancer cell lines.

Materials:

-

Human liver cancer cell lines (e.g., HepG2, Hep3B)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-STAT3)

This protocol allows for the detection and quantification of changes in protein phosphorylation in response to this compound treatment.

Materials:

-

Liver cells or liver tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat cells or animal models with this compound as required.

-

Lyse cells or homogenize tissue in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the expression of target genes (e.g., collagen, MMPs) in response to this compound.

Materials:

-

Liver cells or tissue samples

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

Treat cells or animal models with this compound.

-

Isolate total RNA from the samples using an RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green or TaqMan master mix, gene-specific primers, and the synthesized cDNA.

-

Run the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene (e.g., GAPDH).

In Vivo Orthotopic Hepatocellular Carcinoma Model

This protocol describes the establishment of an orthotopic HCC model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human HCC cell line (e.g., HuH7)

-

Matrigel

-

Surgical instruments

-

Anesthesia

-

This compound formulation for in vivo administration

Procedure:

-

Culture the HCC cells and harvest them in the exponential growth phase.

-

Resuspend the cells in a mixture of serum-free medium and Matrigel.

-

Anesthetize the mice and make a small incision to expose the liver.

-

Inject the cell suspension (e.g., 1 x 10⁶ cells in 50 µL) into the liver lobe.

-

Suture the incision and allow the mice to recover.

-

Once tumors are established (monitor via imaging or palpation), begin treatment with this compound (e.g., 80-160 mg/kg/day by oral gavage) or vehicle control.

-

Monitor tumor growth over time using calipers or an imaging system.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting, qPCR).

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on liver fibrosis.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of molecular targets in the context of liver disease. Its ability to modulate key signaling pathways involved in inflammation, fibrosis, and cancer cell proliferation and survival underscores its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of quantitative data and detailed experimental protocols to facilitate further investigation into the multifaceted mechanisms of this compound and its development as a potential therapeutic agent for a range of liver pathologies. Further research is warranted to fully elucidate its complex mechanisms of action and to optimize its clinical application.

References

Investigating the Pleiotropic Anticancer Effects of Silibinin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention in oncology research due to its multifaceted anticancer properties. Exhibiting a favorable safety profile, this compound exerts pleiotropic effects against various malignancies by modulating a complex network of cellular signaling pathways. This technical guide provides a comprehensive overview of the anticancer mechanisms of this compound, focusing on its ability to induce apoptosis, promote cell cycle arrest, and inhibit angiogenesis. Detailed experimental protocols for investigating these effects are provided, along with quantitative data from preclinical studies and visualizations of key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural compounds have emerged as a promising avenue for cancer therapy, often exhibiting multi-targeted effects with lower toxicity compared to conventional chemotherapy. This compound, the primary active constituent of silymarin, has been extensively studied for its potent anticancer activities across a broad spectrum of cancers, including prostate, breast, lung, colorectal, and pancreatic cancer.[1][2] Its anticancer efficacy stems from its ability to interfere with multiple signaling cascades that are crucial for tumor initiation, progression, and metastasis.[1] This guide delves into the core mechanisms of this compound's anticancer action, providing practical information for researchers in the field.

Quantitative Data on this compound's Anticancer Efficacy

The cytotoxic and cytostatic effects of this compound have been quantified in numerous studies. The following tables summarize key findings, including IC50 values, induction of apoptosis, and effects on cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | 100 | 24, 48, 72 | [2] |

| Breast Cancer | MCF-7 | 100 | 24, 48, 72 | [2] |

| Breast Cancer | MDA-MB-468 (mammospheres) | 50 | 72 | |

| Breast Cancer | MCF-7 (mammospheres) | 150 | 72 | |

| Breast Cancer | MDA-MB-231 (mammospheres) | 100 | 72 | |

| Prostate Cancer | LNCaP | 0.35 - 4.66 | Not Specified | |

| Prostate Cancer | DU145 | 5.29 - 30.33 | Not Specified | |

| Prostate Cancer | PC-3 | 5.29 - 30.33 | Not Specified | |

| General | Various Cell Lines | 200 - 570 | Not Specified |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) | Reference |

| AsPC-1 (Pancreatic) | 100 | 24 | 13.24 | |

| AsPC-1 (Pancreatic) | 100 | 48 | 25.02 | |

| AsPC-1 (Pancreatic) | 100 | 72 | 29.03 | |

| BxPC-3 (Pancreatic) | 100 | 24 | 7.02 | |

| BxPC-3 (Pancreatic) | 100 | 48 | 18.14 | |

| BxPC-3 (Pancreatic) | 100 | 72 | 23.03 | |

| Panc-1 (Pancreatic) | 100 | 24 | 6.03 | |

| Panc-1 (Pancreatic) | 100 | 48 | 15.09 | |

| Panc-1 (Pancreatic) | 100 | 72 | 20.34 | |

| LoVo (Colorectal) | 100 | 24 | 19 | |

| LoVo (Colorectal) | 200 | 24 | 22 | |

| LoVo (Colorectal) | 100 | 48 | 20 | |

| LoVo (Colorectal) | 200 | 48 | 38 | |

| TCC-SUP (Bladder) | 200 | 24 | 8 | |

| TCC-SUP (Bladder) | 200 | 48 | 18 | |

| TCC-SUP (Bladder) | 200 | 72 | 18 |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Time (h) | % Cells in G1 Phase | Reference |

| TCC-SUP (Bladder) | 50 | 24 | 55 | |

| TCC-SUP (Bladder) | 100 | 24 | 68 | |

| TCC-SUP (Bladder) | 200 | 24 | 51 |

Table 4: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| Tumor Xenograft | This compound | 51-58% reduction in tumor volume | |

| Tumor Xenograft | This compound | 44-49% reduction in tumor weight | |

| LoVo Xenograft | 100-200 mg/kg/day this compound (oral) | Significant inhibition of tumor growth | |

| Lewis Lung Carcinoma | This compound | Significant decrease in tumor mass and volume |

Core Anticancer Mechanisms of this compound

This compound's anticancer activity is not attributed to a single mechanism but rather to its ability to modulate multiple, often interconnected, cellular processes.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.

-

Extrinsic Pathway: this compound can upregulate the expression of death receptors such as DR4 and DR5 on the cancer cell surface. The binding of their cognate ligands (e.g., TRAIL) triggers the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from dysregulation of the cell cycle. This compound can induce cell cycle arrest at various checkpoints, primarily at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation.

-

G0/G1 Arrest: this compound can upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21/Cip1 and p27/Kip1. These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2), which are essential for the G1 to S phase transition. This leads to the accumulation of cells in the G0/G1 phase.

-

G2/M Arrest: In some cancer cell types, this compound has been observed to induce a G2/M phase arrest. This is often associated with the downregulation of proteins required for mitotic entry, such as Cyclin B1 and CDK1 (Cdc2).

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties by targeting key molecules involved in this process. It can inhibit the expression of vascular endothelial growth factor (VEGF), a major driver of angiogenesis. Furthermore, this compound can downregulate the expression of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that upregulates the expression of pro-angiogenic genes in response to hypoxic conditions within the tumor microenvironment.

Key Signaling Pathways Modulated by this compound

This compound's pleiotropic effects are a result of its ability to modulate several key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K. This leads to the downregulation of downstream targets like mTOR, resulting in decreased protein synthesis and cell growth.

-

NF-κB Signaling: The transcription factor NF-κB plays a critical role in inflammation, cell survival, and proliferation. This compound can inhibit the activation of NF-κB, thereby suppressing the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be cell-type specific, but it has been shown to inhibit ERK activation in some cancers, leading to reduced proliferation. Conversely, it can activate JNK, which can contribute to apoptosis.

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation. This compound can inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

This compound-treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, p21, p-Akt, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from treated and control cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Study

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

This compound formulation for administration (e.g., oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the mice according to the planned schedule and dosage.

-

Measure the tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound is a promising natural compound with well-documented pleiotropic anticancer effects. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis through the modulation of multiple key signaling pathways highlights its potential as a standalone or adjuvant therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Future research should focus on optimizing its bioavailability and conducting well-designed clinical trials to translate the promising preclinical findings into tangible clinical benefits for cancer patients.

References

Silibinin's Role in Modulating Oncogenic Pathways: A Technical Guide on PI3K/Akt and NF-κB Inhibition

Executive Summary: Silibinin, a natural flavonolignan derived from milk thistle (Silybum marianum), has garnered significant attention for its pleiotropic anti-cancer properties. This technical guide provides an in-depth examination of this compound's mechanisms of action, specifically focusing on its modulation of two critical oncogenic signaling pathways: Phosphatidylinositol 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB). By inhibiting these pathways, this compound effectively counteracts key hallmarks of cancer, including uncontrolled proliferation, survival, inflammation, invasion, and angiogenesis. This document summarizes the quantitative effects of this compound, details key experimental protocols for its study, and provides visual representations of its molecular interactions, serving as a comprehensive resource for researchers and drug development professionals in oncology.

Introduction

This compound: A Bioactive Flavonolignan

This compound is the primary active constituent of silymarin, an extract from milk thistle seeds.[1] It has been extensively studied for its hepatoprotective, antioxidant, and anti-inflammatory properties.[2][3] In the context of oncology, this compound has demonstrated significant anti-cancer and chemopreventive efficacy in a wide range of preclinical cancer models, including prostate, bladder, lung, colon, and breast cancers.[3][4] Its therapeutic potential lies in its ability to target multiple dysregulated signaling cascades that drive tumor growth and progression.

The PI3K/Akt Pathway in Oncogenesis

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in human cancers due to mutations in key components or upstream signals. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, promoting cell cycle progression and inhibiting apoptosis. Consequently, the PI3K/Akt pathway is a prime target for cancer therapy.

The NF-κB Pathway: A Key Regulator of Inflammation and Cancer

The NF-κB pathway is a critical mediator of the inflammatory response and also plays a pivotal role in cancer development and progression. Constitutive activation of NF-κB is common in many cancers, where it promotes the transcription of genes involved in cell survival, proliferation, angiogenesis, and metastasis, while also orchestrating a pro-tumorigenic inflammatory microenvironment. The canonical pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate gene transcription.

This compound's Modulation of the PI3K/Akt Signaling Pathway

Mechanism of Inhibition

This compound exerts its anti-cancer effects in part by directly intervening in the PI3K/Akt cascade. Multiple studies have shown that this compound treatment leads to a dose-dependent inhibition of Akt phosphorylation at key residues such as Ser473, without necessarily affecting total Akt protein levels. This inhibition of Akt activation effectively shuts down downstream signaling. For instance, in bladder cancer cells, this compound was found to down-regulate the entire PI3K/Akt signaling pathway. The suppression of Akt phosphorylation has been observed across various cancer types, including lung and colorectal cancer, highlighting a conserved mechanism of action.

Downstream Effects

By inhibiting Akt activation, this compound triggers several anti-tumorigenic outcomes. These include:

-

Inhibition of Proliferation and Cell Cycle Arrest: Reduced Akt signaling leads to decreased proliferation and cell cycle arrest, as seen in human colorectal carcinoma and bladder cancer cells.

-

Induction of Apoptosis: this compound promotes apoptotic cell death by suppressing the pro-survival signals typically mediated by an active Akt pathway.

-

Reduced Invasion and Metastasis: The migratory and invasive potential of cancer cells is often dependent on PI3K/Akt signaling. This compound has been shown to inhibit the invasion of lung and rhabdoid tumor cells by inactivating this pathway.

Quantitative Data on PI3K/Akt Pathway Modulation

The following table summarizes key quantitative findings on this compound's efficacy in models where PI3K/Akt signaling is implicated.

| Cancer Type | Cell Line | This compound Concentration | Effect | Outcome | Citation |

| Bladder Cancer | T24 & UM-UC-3 | 10 µM | Down-regulation of PI3K/Akt pathway | 69% inhibition of proliferation at 48h; induced apoptosis. | |

| Gastric Cancer | HGC-27 | IC50: 24.96 µM | Attenuation of PI3K/Akt pathway | Induced cytotoxicity and apoptosis. | |

| Lung Cancer | A549 | Dose-dependent | Inhibition of Akt phosphorylation | Reduced cell invasion. | |

| Rhabdoid Tumor | G401 | 20 µM | Inactivation of PI3K/Akt pathway | Inhibition of cell migration and invasion. | |

| Adenoid Cystic Carcinoma | ACC2 | IC50: 59.54 µg/mL | Implicated in PI3K/Akt pathway inhibition | Inhibition of cell viability and proliferation. |

This compound's Modulation of the NF-κB Signaling Pathway

Mechanism of Inhibition

This compound is a potent inhibitor of the NF-κB pathway, acting at multiple levels. A primary mechanism is the prevention of IκBα degradation. This compound achieves this by directly inhibiting the kinase activity of IKKα, an essential upstream kinase in the canonical NF-κB pathway. This leads to the stabilization of IκBα, which remains bound to the p65/p50 NF-κB complex in the cytoplasm, thereby preventing its nuclear translocation and transcriptional activity. Consequently, this compound treatment reduces the nuclear levels of the active p65 and p50 subunits.

Downstream Effects

The inhibition of NF-κB activation by this compound has profound biological consequences:

-

Reduced Inflammation: this compound significantly suppresses the production and expression of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.

-

Sensitization to Apoptosis: Constitutive NF-κB activity confers resistance to apoptosis in many cancer cells. By inhibiting this pathway, this compound can sensitize cancer cells to apoptosis induced by other agents, such as TNF-α.

-

Decreased Expression of iNOS: this compound has been shown to completely inhibit cytokine-induced expression of inducible nitric oxide synthase (iNOS), an NF-κB target gene that promotes inflammation and angiogenesis.

Quantitative Data on NF-κB Pathway Modulation

The following table summarizes key quantitative data regarding this compound's effects on the NF-κB pathway.

| Cell Type | Stimulus | This compound Concentration | Effect | Outcome | Citation |

| Macrophages | Lipopolysaccharide (LPS) | Not specified | Down-regulated NF-κB (p65) activation by 44.8% | Synergistic anti-inflammatory effects. | |

| Human Mast Cells | PMA + A23187 | Not specified | Inhibition of p-IκBα; suppression of NF-κB activity | Reduced production of TNF-α, IL-6, and IL-8. | |

| Prostate Carcinoma | Constitutive & TNF-α | Dose-dependent | Decreased IKKα kinase activity; increased IκBα levels | Inhibition of NF-κB activation; sensitization to TNF-α apoptosis. | |

| Monocytes (Preeclampsia) | Endogenous | 5 µM & 50 µM | Downmodulation of NF-κB activation | Reduced TNF-α and IL-1β production. |

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the points of intervention by this compound in the PI3K/Akt and NF-κB signaling pathways.

References

Basic chemical properties and solubility of Silibinin in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, a key bioactive constituent of silymarin extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant scientific interest for its therapeutic potential. It is a flavonolignan, existing as a mixture of two diastereomers, silybin A and silybin B.[1] This technical guide provides an in-depth overview of the fundamental chemical properties and solubility characteristics of this compound, crucial for its application in research and drug development.

Core Chemical Properties

This compound is a polyphenolic molecule with a complex structure that dictates its chemical behavior and biological activity. A summary of its core chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₂O₁₀ | [1][2][3][4] |

| Molecular Weight | 482.44 g/mol | |

| CAS Number | 22888-70-6 | |

| Appearance | White-like or pale yellow crystalline powder | |

| Melting Point | 158-167 °C (range observed across sources) | |

| pKa | 5-OH: 6.637-OH: 7.7 - 7.9520-OH: 11.0 | |

| logP (Octanol-Water) | 1.41 |

Solubility Profile

The solubility of this compound is a critical factor influencing its bioavailability and formulation development. It is characterized by its poor aqueous solubility and preference for polar aprotic solvents.

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble (~50 µg/mL) | |

| Ethanol | Poorly soluble (~0.1 mg/mL) | |

| Methanol | Poorly soluble | |

| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL, up to 96-260 mg/mL | |

| Acetone | Soluble (≥20 mg/mL) | |

| Dimethylformamide (DMF) | Soluble (≥20 mg/mL) | |

| Chloroform | Insoluble/Slightly soluble | |

| Petroleum Ether | Insoluble | |

| Oils (e.g., Castor, Sunflower) | Soluble (e.g., ~0.67 mg/g in castor oil) | |

| Aqueous Buffers (Basic pH) | Increased solubility with increasing pH |

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound is essential for quality control and formulation studies. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the separation and quantification of this compound.

Objective: To determine the concentration of this compound in a solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 288 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution (from the solubility experiment or other source) into the HPLC system.

-

Quantification: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate the concentration.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action in different therapeutic areas, such as cancer and inflammation.

Caption: this compound's multifaceted anti-cancer activity.

Caption: this compound's anti-inflammatory mechanism.

Caption: Workflow for solubility determination.

References

- 1. Anti-metastatic Efficacy of this compound: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Evaluation of the In Vitro Roles and Mechanisms of this compound in Reducing Pyrazinamide- and Isoniazid-Induced Hepatocellular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bioavailability and Metabolism of Silibinin

For Researchers, Scientists, and Drug Development Professionals

Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), has garnered significant scientific interest for its potential therapeutic applications, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2] However, its clinical utility is substantially hampered by poor oral bioavailability, stemming from low aqueous solubility and extensive first-pass metabolism.[3] This guide provides a comprehensive technical overview of the bioavailability and metabolism of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development.

Bioavailability and Pharmacokinetics of this compound

The oral bioavailability of this compound is notably low. In its pure form, the absolute oral bioavailability in rats is reported to be as low as 0.95%. This is primarily attributed to its poor water solubility (<50 μg/mL), which limits its dissolution in the gastrointestinal tract, and extensive phase II metabolism in the intestine and liver.

Pharmacokinetic studies in humans have demonstrated rapid absorption and elimination of this compound. Following oral administration, peak plasma concentrations are typically reached within 2-4 hours. However, the plasma concentrations achieved are often low. For instance, after a 240 mg dose of pure this compound, maximum serum concentrations ranged from 0.18 to 0.62 µg/mL. The elimination half-life is approximately 6-8 hours.

To enhance bioavailability, various formulations have been developed. These include complexes with phosphatidylcholine (phytosomes), self-emulsifying drug delivery systems (SMEDDS), nanocrystals, and solid dispersions. These advanced formulations have shown significant improvements in absorption and plasma concentrations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Dose)

| Formulation | Dose (as this compound) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Silymarin (Legalon®) | 120 mg | 1,100 - 1,300 | 1 - 2 | 5,590 | |

| Silymarin Tablet | 120 mg | 1,130 | 2.10 | 4,240 | |

| Silymarin SMEDDS | Not Specified | 812.43 | 0.80 | 676.98 (AUC0-inf) | |

| Silymarin (improved formulation) | 120 mg | 6,040 | 0.875 | 13,900 | |

| Silybin-Phosphatidylcholine Complex | 280 mg | 4,240 ± 2,300 | 1.4 | 5,950 ± 1,900 | |

| Milk Thistle Extract (175 mg) | ~87.5 mg | 134.7 ± 72.0 (Silybin A) | 2 | Not specified | |

| Milk Thistle Extract (350 mg) | ~175 mg | Not specified | Not specified | Not specified | |

| Milk Thistle Extract (525 mg) | ~262.5 mg | Not specified | Not specified | Not specified |

Note: Direct comparison between studies should be made with caution due to differences in analytical methods, subject populations, and specific formulations.

Animal studies, primarily in rats, have been crucial for elucidating the pharmacokinetics of this compound and for the preclinical evaluation of novel formulations.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| Silymarin (Plain) | 140 | 0.8 ± 0.09 | 4.0 ± 0.0 | 3.5 ± 0.2 | |

| Silybin-Phosphatidylcholine Complex | 200 | 8.17 (unconjugated) | Not specified | 9.78 (unconjugated) | |

| Silybin-Phosphatidylcholine Complex | 200 | 74.23 (total) | Not specified | 232.15 (total) | |

| Milk Thistle Nanocrystals | Not specified | Enhanced by 2.61-fold vs. raw material | Not specified | Enhanced by 2.61-fold vs. raw material |

Metabolism of this compound

Upon absorption, this compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation in the liver and intestinal cells. This rapid biotransformation is a major contributor to its low oral bioavailability. The primary metabolites identified in human plasma are this compound monoglucuronide, this compound diglucuronide, this compound monosulfate, and this compound glucuronide sulfate.

A significant portion of this compound and its metabolites are excreted into the bile, with concentrations in the bile being up to 100 times higher than in serum. These biliary metabolites can then be reabsorbed from the intestine, a process known as enterohepatic circulation. This process can prolong the presence of this compound in the body. It is estimated that about 80% of absorbed this compound is excreted via the bile as glucuronide and sulfate conjugates.

This compound has been shown to interact with various drug-metabolizing enzymes and transporters, which can lead to drug-drug interactions. It exhibits inhibitory effects on certain cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C9, and UDP-glucuronosyltransferases (UGTs) in vitro. This compound is also an inhibitor of P-glycoprotein (P-gp) and other efflux transporters like MRP2 and BCRP, which can affect the absorption and disposition of other drugs. However, the clinical significance of these interactions is still under investigation, with some studies suggesting limited effects in vivo.

Caption: Metabolic pathway and enterohepatic circulation of this compound.

Experimental Protocols